molecular formula C8H8BrNO B8786891 3-Bromo-5-cyclopropoxypyridine

3-Bromo-5-cyclopropoxypyridine

Cat. No.: B8786891
M. Wt: 214.06 g/mol
InChI Key: CWHZCLMFUAHUQK-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxypyridine is a brominated pyridine derivative featuring a cyclopropoxy substituent at the 5-position. The cyclopropoxy group introduces steric rigidity and unique electronic effects due to the strained cyclopropane ring, distinguishing it from linear alkoxy substituents. This compound is likely utilized as a pharmaceutical or agrochemical intermediate, particularly in cross-coupling reactions where the bromine atom serves as a leaving group.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxypyridine

InChI

InChI=1S/C8H8BrNO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2

InChI Key

CWHZCLMFUAHUQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The table below summarizes key physical properties of 3-Bromo-5-cyclopropoxypyridine and its analogs:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight CAS Number
3-Bromo-5-methoxypyridine Methoxy (-OCH₃) C₆H₆BrNO 188.02 50720-12-2
3-Bromo-5-ethoxypyridine Ethoxy (-OCH₂CH₃) C₇H₈BrNO 202.05 17117-17-8
3-Bromo-5-hydroxypyridine Hydroxyl (-OH) C₅H₄BrNO 174.00 39856-58-1
3-Bromo-5-cyclopropoxypyridine* Cyclopropoxy (-OC₃H₅) C₈H₈BrNO ~214.06 Not available Inferred
3-Bromo-5-cyclopropylpyridine Cyclopropyl (-C₃H₅) C₈H₈BrN 198.06 1044210-57-2

*Note: Cyclopropoxypyridine data is inferred based on structural similarity.

Key Observations:

  • Molecular Weight : Increases with substituent size (methoxy < ethoxy < cyclopropoxy).
  • In contrast, the cyclopropoxy group’s strained ring may alter conjugation, leading to unique reactivity .
  • Steric Effects : Cyclopropoxy introduces significant steric hindrance compared to linear alkoxy groups, which could slow nucleophilic substitution or cross-coupling reactions .
Cross-Coupling Reactions

All analogs are valuable intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings due to the bromine atom at position 3. However:

  • 3-Bromo-5-methoxypyridine : Widely used in pharmaceutical synthesis; its methoxy group is stable under basic conditions but may require deprotection if further functionalization is needed .
  • 3-Bromo-5-ethoxypyridine : Bulkier ethoxy group may reduce reaction rates in coupling compared to methoxy .
  • 3-Bromo-5-hydroxypyridine : The hydroxyl group is prone to oxidation or requires protection (e.g., silylation) during synthesis .
  • 3-Bromo-5-cyclopropoxypyridine : The rigid cyclopropane ring could enhance metabolic stability in drug candidates, though its synthesis may require specialized conditions to avoid ring-opening .
Stability and Functional Group Compatibility
  • Cyclopropoxy vs.
  • Hydroxyl Group Limitations : 3-Bromo-5-hydroxypyridine’s acidity (pKa ~8–10) necessitates careful pH control during reactions .

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